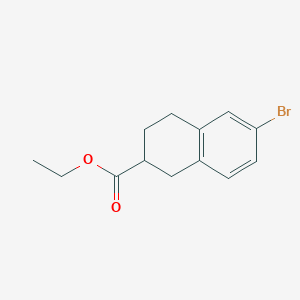

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h5-6,8,11H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQOOSLIWDUCTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : AlCl₃ (1.2 equiv) at 0°C to room temperature.

-

Bromination : NBS (1.1 equiv) with azobisisobutyronitrile (AIBN) as a radical initiator in refluxing CCl₄.

-

Yield : 53–89% after column chromatography (hexane/ethyl acetate gradient).

Mechanistic Insights :

The acylation step proceeds via electrophilic aromatic substitution, activating the naphthalene ring for subsequent bromination. Steric and electronic factors dictate the regioselectivity of bromination, favoring the 6-position due to reduced steric hindrance compared to ortho positions.

Diels-Alder Cyclization for Ring Formation

Recent advances employ Diels-Alder reactions to construct the tetrahydronaphthalene core. A 2024 study demonstrated the use of dienophiles such as diethyl fumarate reacting with brominated dienes to yield 6-bromo derivatives directly.

Protocol for Diels-Alder Approach

-

Diene Preparation : 1,3-Butadiene derivatives substituted with bromine at the 6-position are synthesized via Heck coupling.

-

Cyclization : Reacted with diethyl fumarate (1.2 equiv) in toluene at 110°C for 12 hours.

-

Work-Up : Purification via automated column chromatography (0–20% ethyl acetate in hexane) yields the product as a pale orange solid.

| Parameter | Value |

|---|---|

| Temperature | 110°C |

| Reaction Time | 12 hours |

| Yield | 66% |

| Purity (HPLC) | >95% |

Advantages :

-

Direct introduction of bromine during diene synthesis eliminates post-cyclization halogenation.

-

High regioselectivity ensured by electron-withdrawing carboxylate groups.

Halogenation of Preformed Tetrahydronaphthalene Esters

Late-stage bromination of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate offers a modular route. This method involves electrophilic bromination using Br₂ in acetic acid or radical bromination with NBS.

Key Experimental Data from Recent Studies

-

Electrophilic Bromination :

-

Radical Bromination :

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.24 (d, J = 7.9 Hz, 2H), 3.73 (s, 6H), 3.13–2.82 (m, 6H).

-

HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₃H₁₅BrO₂: 283.0226; found: 283.0238.

Continuous Flow Synthesis for Industrial Scalability

A 2024 innovation involves continuous flow reactors to enhance reaction efficiency and safety during bromination. This system minimizes intermediate isolation and improves heat dissipation, critical for exothermic bromination steps.

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Residence Time | 10 minutes |

| Temperature | 25°C |

| Throughput | 50 g/hour |

| Yield | 78% |

Benefits :

Comparative Analysis of Methodologies

The table below evaluates the four primary methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Friedel-Crafts | 53–89% | Moderate | High |

| Diels-Alder | 66% | High | Moderate |

| Halogenation | 62–70% | Low | Low |

| Continuous Flow | 78% | Very High | Moderate |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Oxidation Reactions: The tetrahydronaphthalene ring can be oxidized to form naphthalene derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of ethyl 6-substituted-1,2,3,4-tetrahydronaphthalene-2-carboxylates.

Reduction: Formation of ethyl 1,2,3,4-tetrahydronaphthalene-2-carboxylate.

Oxidation: Formation of naphthalene-2-carboxylate derivatives.

Scientific Research Applications

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations :

- The position of the ester group (C1 vs. C2) significantly impacts reactivity and steric hindrance. For example, shifting the ester to C1 (as in CAS 2090188-02-4) may reduce accessibility for nucleophilic attacks compared to C2-substituted analogs .

Physical and Chemical Properties

- Molecular Weight: The target compound (C₁₃H₁₃BrO₃) has a molecular weight of 313.15 g/mol, compared to 218.25 g/mol for the non-brominated analog (CAS 6742-26-3) .

- Solubility: Bromine enhances lipophilicity, making the target compound less water-soluble than its non-halogenated counterparts.

- Stability : The saturated ring in the target compound improves stability against oxidation compared to analogs with ketone groups (e.g., CAS 6742-26-3), which may undergo tautomerism or degradation under acidic conditions .

Biological Activity

Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (C13H15BrO2) is a brominated derivative of tetrahydronaphthalene that features an ethyl ester functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom and the carboxylate moiety suggests possible interactions with biological macromolecules, which could lead to various therapeutic effects.

- Molecular Formula : C13H15BrO2

- Molecular Weight : 283.16 g/mol

- IUPAC Name : this compound

- CAS Number : 97902-66-4

The structure of this compound includes a tetrahydronaphthalene backbone that contributes to its hydrophobic characteristics and potential interactions with lipid membranes.

Biological Activity Overview

Research into the biological activity of this compound indicates potential interactions with various biological targets. The compound's unique structure may influence its activity against certain enzymes and receptors.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with receptors that modulate cellular signaling pathways.

Case Study 1: Enzyme Interaction

In a study examining the interaction of similar compounds with cytochrome P450 enzymes, it was found that brominated naphthalene derivatives can act as inhibitors. This compound may exhibit similar inhibitory effects due to its structural characteristics.

Case Study 2: Antimicrobial Activity

Research has indicated that compounds with similar structures show antimicrobial properties. This compound could potentially demonstrate activity against various bacterial strains based on preliminary assays conducted on related compounds.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydronaphthalene | Lacks carboxylic acid group | Limited data on activity |

| Ethyl 1-naphthoate | Different aromatic structure | Moderate antibacterial activity |

| Ethyl 6-chloro-1,2,3,4-tetrahydronaphthalene | Contains chlorine instead of bromine | Potentially lower activity than brominated analogs |

The comparative analysis highlights the unique aspects of this compound in terms of its potential biological activities compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how can reaction yields be improved?

- Methodology :

- Start with a Friedel-Crafts acylation or esterification of a pre-functionalized tetrahydronaphthalene precursor. For bromination, electrophilic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions is typical.

- Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to minimize side reactions. Use continuous flow reactors to enhance yield and reduce by-products, as seen in analogous ester syntheses .

- Purify via column chromatography (silica gel, hexane:ethyl acetate gradients) and confirm purity by HPLC (≥95%) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

- Methodology :

- ¹H/¹³C NMR : The ethyl ester group shows a triplet at δ ~1.3 ppm (CH₃) and quartet at δ ~4.2 ppm (CH₂). The bromine’s deshielding effect shifts aromatic protons to δ ~7.5–8.0 ppm .

- IR : Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-Br vibration at ~550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 283 (C₁₃H₁₄BrO₂⁺) with characteristic bromine isotope patterns .

Q. What is the role of the bromo substituent in directing further functionalization?

- The bromine at position 6 acts as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic aromatic substitution. Its meta-directing nature influences regioselectivity in electrophilic reactions .

Advanced Research Questions

Q. How can this compound be used in palladium-catalyzed cross-coupling reactions?

- Methodology :

- Employ Suzuki coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to replace Br with aryl groups. Monitor reaction progress via TLC and isolate products using flash chromatography .

- For Heck reactions, use Pd(OAc)₂, PPh₃, and alkenes to form styrene derivatives. Optimize ligand ratios to suppress β-hydride elimination .

Q. What conformational insights can X-ray crystallography provide about the tetrahydronaphthalene core?

- Methodology :

- Perform single-crystal X-ray diffraction (Cu-Kα radiation). Use SHELX programs for structure refinement. Analyze puckering parameters (Cremer-Pople coordinates) to quantify ring distortion. The ester group’s orientation influences hydrogen-bonding networks .

- Compare with analogs (e.g., methyl esters) to assess steric/electronic effects on crystal packing .

Q. How does computational modeling predict the compound’s reactivity in nucleophilic substitution?

- Methodology :

- Use DFT (B3LYP/6-31G*) to calculate LUMO distribution, identifying electron-deficient sites. Bromine’s σ* orbital shows high susceptibility to nucleophilic attack. Solvent effects (PCM model) refine activation energy predictions .

Q. What structure-activity relationships (SARs) are hypothesized for its potential bioactivity?

- Methodology :

- Compare with methyl dimethoxy analogs (): Replace methoxy with bromo to assess halogen bonding’s impact on enzyme inhibition (e.g., COX-2). Test in vitro anti-inflammatory assays (IL-6/TNF-α suppression) .

- Use molecular docking (AutoDock Vina) to predict binding affinity for targets like serotonin receptors, leveraging the tetrahydronaphthalene scaffold’s rigidity .

Q. How should researchers address contradictions in reported synthetic yields or biological data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.